Meo-peg(11)-prcho
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Overview
Description
Meo-peg(11)-prcho is a type of polyethylene glycol (PEG) derivative. The synthesis process of MEO-PEG(11)-OH is skillful and the yield is high. It is widely used in food, cosmetics, medicine, biology, industry, and other fields .
Synthesis Analysis
The synthesis of this compound involves ring-opening polymerization in the presence of MeO–PEG with molar masses of 2000 and 5000, using stannous octoate as the catalyst . The synthesis of such bifunctional PEG requires orthogonal conjugation chemistries that are now well established .Molecular Structure Analysis
The molecular weight, purity, and functionalization of polyethylene glycols like this compound are often characterized by 1H NMR spectroscopy . The chemical structure of the MeO-PEG-Br macroinitiator was confirmed by 1H NMR analysis .Chemical Reactions Analysis
The rate of in vitro degradation of the this compound nanoparticles depended on their composition, increasing with an increase in the proportion of MeO–PEG or LA in the copolymer chains . The degradation rate was slower at higher lactide: glycolide ratio .Physical and Chemical Properties Analysis
The hydrophilicity of this compound copolymers, evaluated by contact angle measurements, was found to increase with an increase in their MeO-PEG contents . The molecular weight, purity, and functionalization of polyethylene glycols are often characterized by 1H NMR spectroscopy .Mechanism of Action
Safety and Hazards
Future Directions
The use of Meo-peg(11)-prcho in drug delivery systems is a promising area of research. For instance, a new ROS-cleavable diblock copolymer (Meo-PEG-TK-PLGA) was designed and prepared. This polymer can self-assemble into small-sized (<100 nm) nanoparticles (NPs), with hydrophilic PEG shells and hydrophobic PLGA cores .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMIFRGULPJKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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